molecular formula C12H14O5 B8717652 5-(4-formyl-3-hydroxyphenoxy)pentanoic Acid

5-(4-formyl-3-hydroxyphenoxy)pentanoic Acid

Cat. No.: B8717652
M. Wt: 238.24 g/mol
InChI Key: ZUKAQQVXQHIXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-formyl-3-hydroxyphenoxy)pentanoic Acid is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

5-(4-formyl-3-hydroxyphenoxy)pentanoic acid

InChI

InChI=1S/C12H14O5/c13-8-9-4-5-10(7-11(9)14)17-6-2-1-3-12(15)16/h4-5,7-8,14H,1-3,6H2,(H,15,16)

InChI Key

ZUKAQQVXQHIXDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCCC(=O)O)O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 N aqueous NaOH (10 mL) was added to ethyl 5-(4-formyl-3-hydroxyphenoxy)valerate (1.5 g, mw 266.3, 5.8 mmol; prepared as in Example 16) dissolved in methanol (20 mL) and the solution stirred at 25° C. for 1 hour, at which point TLC (CHCl3-methanol, 99:1) indicated the reaction was complete. Methanol was removed under reduced pressure and the reaction diluted with water (50 mL), washed with ethyl acetate (3×15 mL, discarded), acidified to pH 4 with 6 N aqueous HCl, and extracted with ethyl acetate (4×25 mL). The combined organic extracts were washed with brine (2×50 mL), dried over Na2SO4, filtered, and concentrated to yield 1.35 g (98%) of a white solid. A portion of the solid was purified by flash chromatography on silica (CHCl3-methanol, 45:1) and recrystallized from boiling ethyl acetate-hexane to provide NMR and TLC (Rf origin) pure title product; 1H NMR (500 MHz, CDCl3, 294 K) δ11.47 (s), 9.71 (s), 7.42 (d, J=8.6; 1H), 6.53 (dd, J=2.3, 8.6; 1H), 6.41 (d, J=2.3; 1H), 4.04 (t, J=5.8; 2H), 2.46 (t, J=7.0; 2H), 1.86 (m; 4H).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
ethyl 5-(4-formyl-3-hydroxyphenoxy)valerate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
98%

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